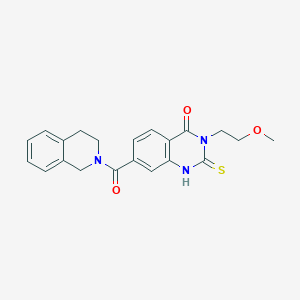![molecular formula C20H18ClN3OS B2853240 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1023550-40-4](/img/structure/B2853240.png)
5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a chemical compound that belongs to the class of imidazoquinazoline derivatives. This compound has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of using 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies. Additionally, this compound has been shown to have a high potency against cancer cells, viruses, and bacteria. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one in scientific research. One future direction is the development of this compound as a cancer therapy. Additionally, this compound could be further studied for its potential use as an antiviral and antibacterial agent. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on cells. Finally, the solubility of this compound could be improved to make it more versatile for use in different experiments.
Conclusion:
In conclusion, 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a promising compound for use in scientific research. This compound has several potential applications, including as a cancer therapy, antiviral and antibacterial agent, and anti-inflammatory agent. While there are limitations to using this compound in lab experiments, its low toxicity profile and high potency make it a valuable compound for further study.
合成法
The synthesis of 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one involves the reaction of 4-chlorobenzyl chloride with 2-isopropyl imidazo[1,2-c]quinazolin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an antiviral and antibacterial agent. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12(2)17-19(25)24-18(23-17)15-5-3-4-6-16(15)22-20(24)26-11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWZFHBKOBSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2853159.png)

![2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2853164.png)
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2853165.png)
![(Z)-3-butyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2853167.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)




![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2853179.png)